Cas no 548-27-6 (2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl-)

2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl- structure
548-27-6 structure
Nome del prodotto:2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl-
Numero CAS:548-27-6
MF:C26H24O5
MW:416.465767860413
CID:368250
PubChem ID:5281392

2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl-
    • 2-propenoic acid, 3-[7-hydroxy-5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-2H-1-benzopyran-8-yl]-3-phenyl-, (2Z)-
    • 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one
    • BRN 0061648
    • DTXSID501317237
    • LMPK12100001
    • 5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl- 2H,8H-pyrano[2,3-f]chromen-8-one
    • Calophyllolide
    • 548-27-6
    • 5-Methoxy-2,2-dimethyl-6-(2-methyl-1-oxo-2-butenyl)-10-phenyl-2H,8H-benzo(1,2-B':3,4-B')-dipyran-8-one
    • Q27106024
    • SCHEMBL2146479
    • 2H,8H-Benzo(1,2-b,3,4-b')dipyran-8-one, 5-methoxy-2,2-dimethyl-6-(2-methylcrotonoyl)-10-phenyl-, (E)-
    • 5-19-06-00471 (Beilstein Handbook Reference)
    • C09158
    • CHEBI:3328
    • Calophyllolid
    • Inchi: InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+
    • Chiave InChI: PMBLOLOJQZPEND-GIDUJCDVSA-N
    • Sorrisi: CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC

Proprietà calcolate

  • Massa esatta: 434.17298
  • Massa monoisotopica: 416.162
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 4
  • Complessità: 814
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 61.8A^2

Proprietà sperimentali

  • Densità: 1.213
  • Punto di ebollizione: 661.2°C at 760 mmHg
  • Punto di infiammabilità: 224.4°C
  • Indice di rifrazione: 1.596
  • PSA: 93.06

2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl- Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd